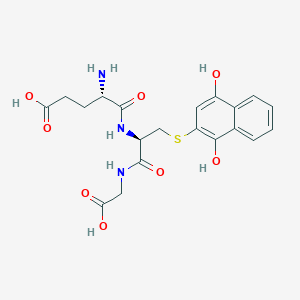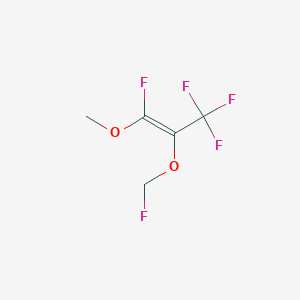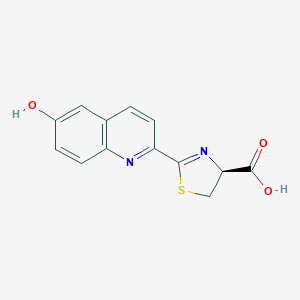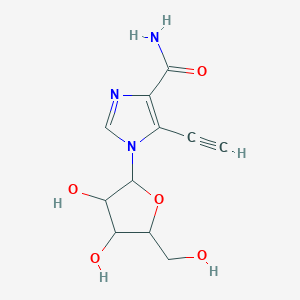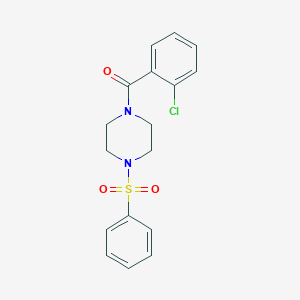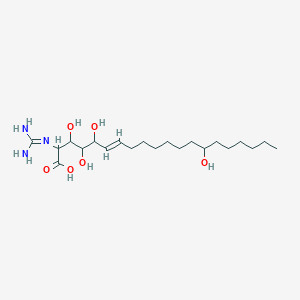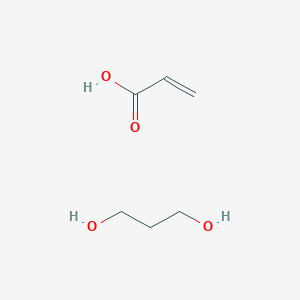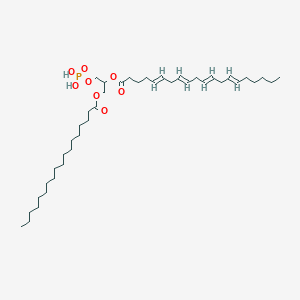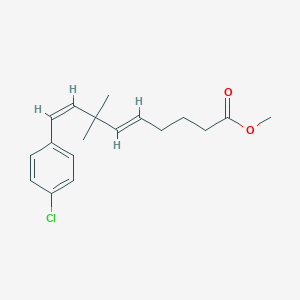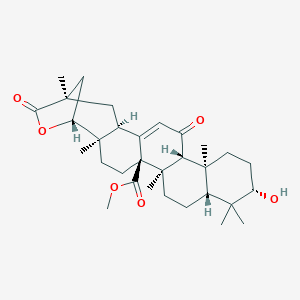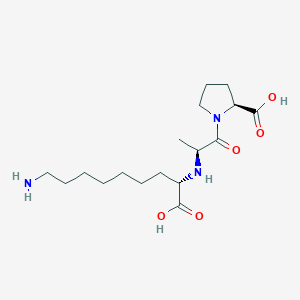
N-(8-amino-1-carboxyoctyl)-alanyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-amino-1-carboxyoctyl)-alanyl-proline, also known as ACP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ACP is a small molecule that has been found to have a unique mechanism of action and has demonstrated promising results in various scientific research studies.
Mecanismo De Acción
N-(8-amino-1-carboxyoctyl)-alanyl-proline works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide. By inhibiting the activity of these enzymes, N-(8-amino-1-carboxyoctyl)-alanyl-proline can reduce inflammation and prevent the development of various diseases.
Biochemical and Physiological Effects:
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have various biochemical and physiological effects. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-amino-1-carboxyoctyl)-alanyl-proline has several advantages for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a small molecule that is easy to synthesize and purify. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to have low toxicity and is well-tolerated in animal studies. However, N-(8-amino-1-carboxyoctyl)-alanyl-proline has some limitations for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that is not found naturally in the body, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(8-amino-1-carboxyoctyl)-alanyl-proline. N-(8-amino-1-carboxyoctyl)-alanyl-proline has shown promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic applications. Future studies could focus on the development of N-(8-amino-1-carboxyoctyl)-alanyl-proline analogs that have improved pharmacokinetic and pharmacodynamic properties. Future studies could also focus on the use of N-(8-amino-1-carboxyoctyl)-alanyl-proline in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(8-amino-1-carboxyoctyl)-alanyl-proline in humans.
In conclusion, N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that has been extensively studied for its potential therapeutic applications. N-(8-amino-1-carboxyoctyl)-alanyl-proline has a unique mechanism of action and has demonstrated promising results in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Future studies are needed to determine the full potential of N-(8-amino-1-carboxyoctyl)-alanyl-proline as a therapeutic agent.
Métodos De Síntesis
N-(8-amino-1-carboxyoctyl)-alanyl-proline is synthesized through solid-phase peptide synthesis, which involves the coupling of amino acids to a resin support. The synthesis of N-(8-amino-1-carboxyoctyl)-alanyl-proline involves the coupling of N-(8-amino-1-carboxyoctyl)-alanine to proline using standard peptide coupling reagents. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been studied extensively for its potential therapeutic applications in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
120008-53-9 |
|---|---|
Nombre del producto |
N-(8-amino-1-carboxyoctyl)-alanyl-proline |
Fórmula molecular |
C17H31N3O5 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(1S)-8-amino-1-carboxyoctyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31N3O5/c1-12(15(21)20-11-7-9-14(20)17(24)25)19-13(16(22)23)8-5-3-2-4-6-10-18/h12-14,19H,2-11,18H2,1H3,(H,22,23)(H,24,25)/t12-,13-,14-/m0/s1 |
Clave InChI |
BVFMABDUHNUCMQ-IHRRRGAJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCCCCN)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
Sinónimos |
AB 47 AB-47 N-(8-amino-1-carboxyoctyl)-alanyl-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



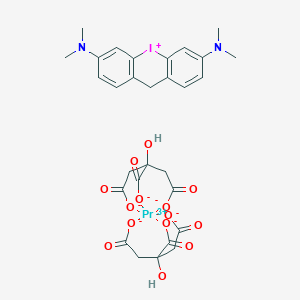
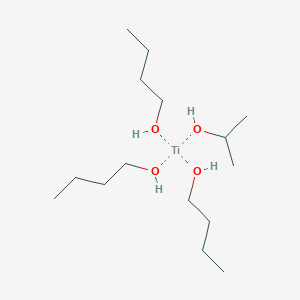
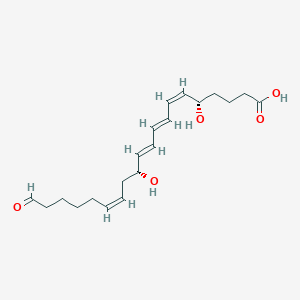
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
